molecular formula C12H10F3NO2S B1624832 (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol CAS No. 444615-64-9

(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol

Cat. No.: B1624832
CAS No.: 444615-64-9
M. Wt: 289.28 g/mol
InChI Key: IUZSDFXHPXEGQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiazole intermediate. This intermediate is then subjected to a series of reactions, including cyclization and reduction, to yield the final product .

Industrial Production Methods: This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Scientific Research Applications

Chemistry: (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl and thiazole groups on biological activity. It serves as a model compound for understanding the interactions of these functional groups with biological targets .

Medicine: While not directly used as a drug, this compound is investigated for its potential pharmacological properties. Researchers explore its derivatives for potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it valuable in the design of specialty chemicals and advanced materials .

Comparison with Similar Compounds

Uniqueness: (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups attached to a thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[5-(hydroxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c13-12(14,15)8-3-1-7(2-4-8)11-16-9(5-17)10(6-18)19-11/h1-4,17-18H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZSDFXHPXEGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)CO)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474971
Record name (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444615-64-9
Record name 2-[4-(Trifluoromethyl)phenyl]-4,5-thiazoledimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444615-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (0.14wt) in THF (3.4vols), add a solution of the diethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4,5-dicarboxylate (1.0wt, 1.0eq), dissolved in THF (2vols) at a rate such that the temperature of the reaction mixture is maintained at below −10° C. The addition time is 1.5-3.0hr. After the addition is complete, stir the reaction mixture at ambient temperature for 18h. Quench the reaction by adding aqueous 16% sulfuric acid (2.4vols). Charge ethyl acetate (5vols) with stirring to the reaction mixture followed with water (5vols). Filter the resulting two phase mixture through celite (0.4wt). Separate the layers and wash the organic layer with water (4×4vols) and with brine (2×4vol). Reduce the total volume of the reaction mixture via vacuum distillation to leave the solid suspended in ethyl acetate (1-1.5vols). Dilute the slurry with dichloromethane (5vols) and stir the suspension for at least 6h. Filter the tan-colored solid. Wash the wet cake with dichloromethane (2vols) and dry the wet cake at 45° C. under mild vacuum to afford the title compound as an off-white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol
Reactant of Route 2
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol
Reactant of Route 3
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol
Reactant of Route 4
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol
Reactant of Route 5
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol
Reactant of Route 6
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol

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